molecular formula C9H11Cl2N3O B6011635 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride

Cat. No.: B6011635
M. Wt: 248.11 g/mol
InChI Key: CINXPBSEINXVAV-UHFFFAOYSA-N
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Description

The compound “5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride” likely belongs to the class of organic compounds known as aminophenyls . These are aromatic compounds containing an phenyl group substituted by one or more amino groups .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods like Density Functional Theory . The structure is often determined by spectroscopic methods such as FT-IR, UV-VIS, and NMR .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been used in reactions like Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various methods, including UV-VIS spectrophotometry, IR spectroscopy, scanning electron microscopy, atomic force microscopy, and the photo-EMF method .

Mechanism of Action

The mechanism of action is highly dependent on the specific application of the compound. For instance, in optoelectronic processes in covalent organic frameworks, the mechanism involves diverse linkage chemistries .

Safety and Hazards

Based on the safety data sheet of a similar compound, it can cause skin and eye irritation and may cause respiratory irritation . Always handle such compounds with appropriate safety measures.

Properties

IUPAC Name

3-(3-aminophenyl)-1,4-dihydropyrazol-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.2ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;;/h1-4H,5,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINXPBSEINXVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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